1-Hexadecanol, 2-tetradecyl-
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Overview
Description
1-Hexadecanol, 2-tetradecyl- is a long-chain fatty alcohol with the molecular formula C30H62O. It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents such as diethyl ether and ethanol. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanol, 2-tetradecyl- can be synthesized through the hydrogenation of fatty acids or their esters. One common method involves the hydrogenation of palmitic acid (hexadecanoic acid) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 1-Hexadecanol, 2-tetradecyl- often involves the reduction of palmitic acid or its esters using hydrogen gas in the presence of a metal catalyst. This process is carried out in large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanol, 2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides and other substituted products.
Scientific Research Applications
1-Hexadecanol, 2-tetradecyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Employed in the study of lipid membranes and their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and other personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Hexadecanol, 2-tetradecyl- involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and stability. This property makes it useful in the formulation of emulsions and other colloidal systems. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Cetyl Alcohol (Hexadecan-1-ol): Similar in structure but with a shorter carbon chain.
Stearyl Alcohol (Octadecan-1-ol): Similar in structure but with a longer carbon chain.
Myristyl Alcohol (Tetradecan-1-ol): Similar in structure but with a shorter carbon chain.
Uniqueness: 1-Hexadecanol, 2-tetradecyl- is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in various industrial and scientific applications.
Properties
CAS No. |
158847-14-4 |
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Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-tetradecylhexadecan-1-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
InChI Key |
AMFFPHQWQAZJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
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